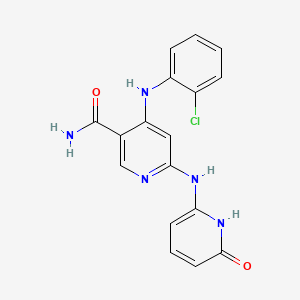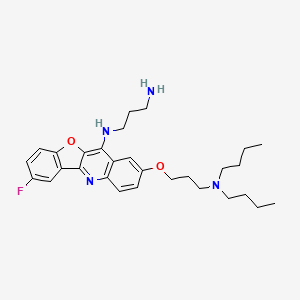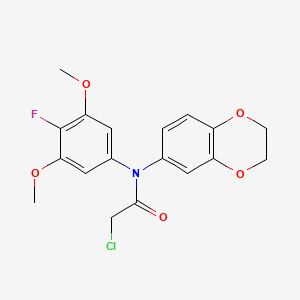
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is a chemical compound with a unique structure that includes a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate typically involves the introduction of the trideuteriomethyl group into the ethanimidothioate structure. This can be achieved through a series of chemical reactions, including esterification and carbamoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The trideuteriomethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving isotopic labeling.
Biology: The compound can be used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium content.
Industry: It may be used in the production of specialized chemicals and materials, particularly those requiring isotopic labeling for tracking and analysis.
Mecanismo De Acción
The mechanism by which methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique interactions with enzymes and other biological molecules. These interactions can be studied to understand the compound’s role in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isotopically labeled ethanimidothioates and carbamoyloxy derivatives. These compounds share structural similarities but may differ in the specific isotopic labels or functional groups present.
Uniqueness
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is unique due to its trideuteriomethyl group, which imparts distinct properties such as increased metabolic stability and altered reactivity. This makes it particularly valuable in research applications where isotopic labeling is essential.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C5H10N2O2S |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3 |
Clave InChI |
UHXUZOCRWCRNSJ-OUWCRFAWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC |
SMILES canónico |
CC(=NOC(=O)NC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



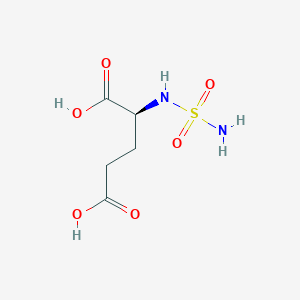
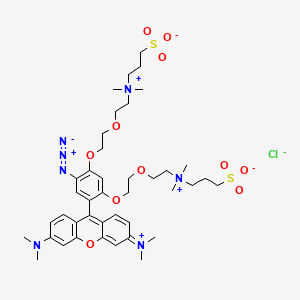
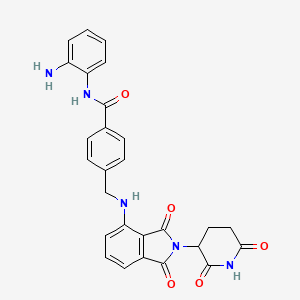
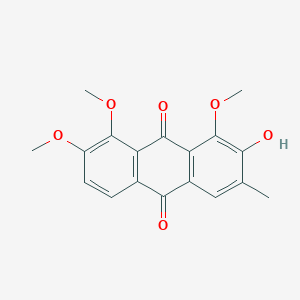
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)


![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

